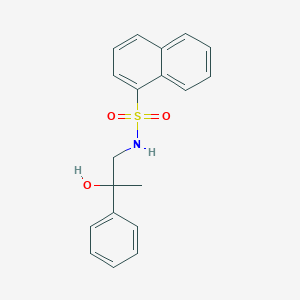

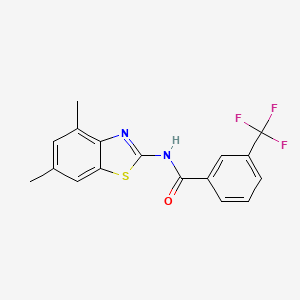

N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” has been described in various studies. For instance, a number of new 1,4-naphthoquinones have been synthesized . Also, Schiff base molecules were synthesized from the condensation of 2-hydroxy-1-naphthaldehyde with various amines having additional ligating centers .Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” has been studied. For example, 1,4-Naphthoquinone, a natural organic compound derived from naphthalene, has a quinone ring containing a system of double bonds conjugated with carbonyl groups .Chemical Reactions Analysis

The chemical reactions of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” have been analyzed. For instance, 1,4-naphthoquinone is easily susceptible to reduction, oxidation and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” have been analyzed. For instance, Naphthalene-2-sulfonamide has a molecular weight of 207.25, a melting point of 215-219 °C, and a predicted boiling point of 423.8±28.0 °C .Applications De Recherche Scientifique

Protein Binding and Fluorescence Probing

A study utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This research demonstrated the probe's capability for sensitive and rapid determination of binding interactions, suggesting a hydrophobic nature of the binding mechanism (H. Jun et al., 1971).

Applications in Fuel Cells

Sulfonated naphthalene dianhydride based polyimide copolymers were studied for their potential in fuel cell applications. The research focused on the synthesis of these copolymers and their properties, such as water sorption, proton conductivity, and methanol permeability, demonstrating their potential in direct methanol fuel cell (DMFC) performance (B. Einsla et al., 2005).

Environmental Remediation

The adsorption capabilities of multiwalled carbon nanotubes (MWNT) were evaluated for the removal of sulfonamide antibiotics from aqueous solutions. This study highlights the effectiveness of MWNT as adsorbents due to their strong adsorption capacity, attributed to pi-pi electron coupling (L. Ji et al., 2009).

Another study on the efficient removal of aromatic sulfonates from wastewater used a recyclable acrylic ester polymer (NDA-801) for the removal of sodium 2-naphthalene sulfonate, a representative pollutant. The study demonstrated the polymer's high removal efficiency and capacity, along with its potential for repeated use in wastewater treatment (B. Pan et al., 2008).

Chemical Sensing and Imaging

A naphthalene-based sulfonamide Schiff base was developed as a fluorescent turn-on probe for selective detection of Al3+ in aqueous systems. This chemosensor demonstrated significant fluorescence enhancement upon Al3+ binding, making it suitable for intracellular detection of Al3+ in cultured cells (S. Mondal et al., 2015).

Mécanisme D'action

The mechanism of action of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” has been studied. For example, 1,4-naphthoquinones have been found to have cardioprotective, anti-ischemic, hepatoprotective, neuroprotective properties, and their role in protecting against neurodegenerative diseases has been established .

Safety and Hazards

Orientations Futures

The future directions of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” have been discussed. For example, 1,4-naphthoquinones have been isolated from natural sources and synthesized with diverse structural features, and their role in drug discovery and as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques has been established .

Propriétés

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-19(21,16-10-3-2-4-11-16)14-20-24(22,23)18-13-7-9-15-8-5-6-12-17(15)18/h2-13,20-21H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXSEBXMJHXKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2981513.png)

![N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2981518.png)

![10-(4-Methylphenyl)-5-(thiophen-2-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2981523.png)

![2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2981527.png)